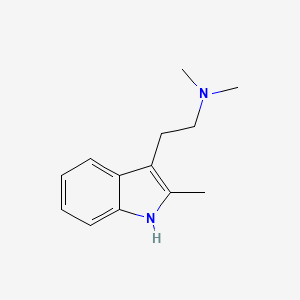

2,N,N-Trimethyltryptamine

描述

属性

IUPAC Name |

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-10-11(8-9-15(2)3)12-6-4-5-7-13(12)14-10/h4-7,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGCOWDSLVNLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016967 | |

| Record name | 2,N,N-Trimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080-95-1 | |

| Record name | 2-Methyl-N,N-dimethyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,N,N-Trimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,N,N-Trimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,N,N-TRIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P15UO6J3FK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-methyl-1H-indole.

Alkylation: The indole derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.

Dimethylation: The final step involves the dimethylation of the ethanamine group to yield N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:

Catalysis: Using catalysts to enhance reaction rates.

Solvent Selection: Choosing appropriate solvents to facilitate the reactions.

Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

化学反应分析

Types of Reactions

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the ethanamine side chain.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring or ethanamine side chain.

科学研究应用

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

相似化合物的比较

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine and its analogs:

Pharmacological and Functional Insights

Positional Isomerism (2-methyl vs. 4-methyl Indole)

The target compound’s 2-methylindole substituent contrasts with the 4-methyl analog (C₁₃H₁₈N₂). Positional differences influence steric interactions with serotonin receptors. For instance, 2-methyl substitution may enhance π-π stacking in hydrophobic receptor pockets, whereas 4-methyl could alter hydrogen bonding .

Amine Substitution Effects

- N,N-Diethyl vs.

- Primary Amine (Unsubstituted) : Compounds like 2-(2,5-dimethylindol-3-yl)ethanamine (C₁₂H₁₆N₂) lack N-alkylation, reducing basicity and receptor affinity compared to dimethylated analogs .

Functional Group Modifications

- Triptan Derivatives (Almotriptan, Rizatriptan) : These clinically used drugs feature sulfonamide (Almotriptan) or triazole (Rizatriptan) groups at the indole’s 5-position. These substituents enhance 5-HT1B/1D selectivity and prolong therapeutic effects . The target compound’s lack of such groups suggests weaker receptor specificity.

- Hydrochloride Salts : Klur-14 (C₁₅H₂₂N₂·HCl) demonstrates how salt formation (e.g., hydrochloride) improves aqueous solubility, a critical factor for oral bioavailability .

Steric and Electronic Effects

- 3-Ethyl and 5-Methyl Substituents (Klur-14) : These groups may modulate receptor interactions by introducing hydrophobicity or steric hindrance .

生物活性

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine, a compound belonging to the indole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylated ethanamine moiety attached to a 2-methyl-1H-indole ring. Its molecular formula is , and it has a molecular weight of approximately 188.27 g/mol. The structural characteristics contribute to its interaction with various biological targets.

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine exerts its biological effects primarily through interactions with specific receptors and enzymes:

- Receptor Binding : The indole structure allows for binding to various receptors, including serotonin receptors, which play a crucial role in mood regulation and neurobiology.

- Signal Transduction : The compound modulates cellular signaling pathways, influencing gene expression and metabolic processes.

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Anticancer Properties

Recent research has highlighted the anticancer potential of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine:

- Cell Line Studies : In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of approximately 14.8 μM against HepG2 cells, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine has also shown promising antimicrobial properties:

- Bacterial Inhibition : It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation . The mechanism appears to involve interference with bacterial signaling pathways, potentially affecting persister cell formation associated with antibiotic resistance .

Study on Anticancer Activity

In a detailed study published in MDPI, researchers synthesized several indole derivatives, including N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine. They evaluated these compounds against multiple cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 and HepG2 cells while showing lower toxicity towards normal HEK293 cells .

Antimicrobial Efficacy

Another study investigated the compound's ability to combat biofilm-forming bacteria. It was found that N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine could disrupt biofilm integrity in E. coli cultures, thus enhancing the efficacy of conventional antibiotics against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。